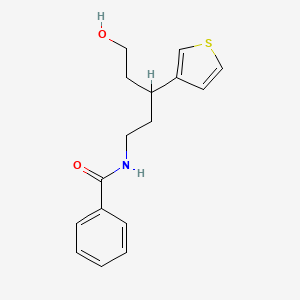
N-(5,6-dibromo-1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5,6-dibromo-1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)isonicotinamide is a complex chemical compound characterized by its two bromine atoms, fused bicyclic structure, and isonicotinamide moiety. This compound is notable for its intricate structure and potential applications in various scientific research fields, particularly in medicinal chemistry and material science. The presence of the dioxo and methanoisoindol functionalities suggests that it may exhibit unique reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dibromo-1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)isonicotinamide typically begins with the formation of the 5,6-dibromo-1,3-dioxohexahydro-1H-4,7-methanoisoindol intermediate. This can be achieved through a multi-step reaction process involving the bromination of suitable precursors, followed by cyclization and oxidation steps. Detailed steps include:
Bromination: Introduction of bromine atoms into the precursor molecule using reagents such as bromine or N-bromosuccinimide.
Cyclization: Formation of the methanoisoindol core through intramolecular cyclization reactions under acidic or basic conditions.
Oxidation: Introduction of dioxo functionalities using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
For large-scale production, optimized conditions such as continuous flow chemistry and solvent-free reactions may be employed. Industrial methods focus on maximizing yield and purity while minimizing waste and energy consumption. Techniques such as crystallization and chromatography are used for purification.
化学反应分析
Types of Reactions
The compound undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form higher oxidation state products using strong oxidizing agents.
Reduction: Reduction reactions can introduce hydrogens into the structure, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can replace bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminium hydride
Substitution: Grignard reagents, halides
Major Products Formed
Depending on the specific reagents and conditions, products can include further brominated derivatives, reduced forms of the compound, or various substituted analogs.
科学研究应用
N-(5,6-dibromo-1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)isonicotinamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Employed in the development of novel materials and catalysts.
作用机制
The compound’s mechanism of action primarily involves its interaction with specific molecular targets within biological systems. The bromine atoms and the dioxohexahydro core are likely to form strong interactions with protein active sites, potentially inhibiting enzyme activity or altering receptor functions. The methanoisoindol structure may also play a role in stabilizing these interactions.
相似化合物的比较
Similar Compounds
N-(5,6-dichloro-1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)isonicotinamide
N-(5,6-difluoro-1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)isonicotinamide
N-(5,6-diiodo-1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)isonicotinamide
Uniqueness
What sets N-(5,6-dibromo-1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)isonicotinamide apart from these similar compounds is primarily the presence of bromine atoms, which can influence its reactivity and biological activity in distinct ways. The bromine atoms make the compound heavier and may also enhance its electron-withdrawing properties, potentially leading to different pharmacological profiles and chemical behaviors.
属性
IUPAC Name |
N-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Br2N3O3/c16-11-7-5-8(12(11)17)10-9(7)14(22)20(15(10)23)19-13(21)6-1-3-18-4-2-6/h1-4,7-12H,5H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIDQIHHDYYVBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(C1C(C2Br)Br)C(=O)N(C3=O)NC(=O)C4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Br2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-bromophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2356526.png)
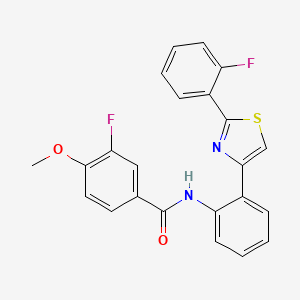
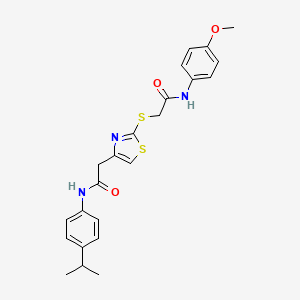
![2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2356530.png)
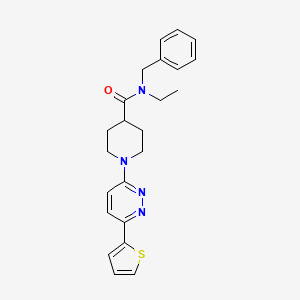

![4-isobutoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2356535.png)
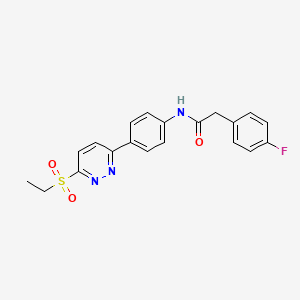
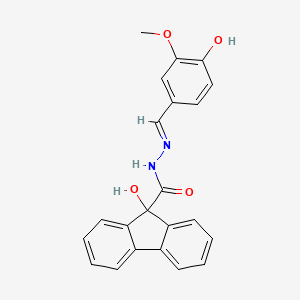
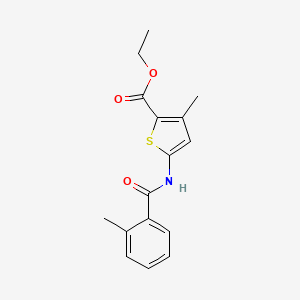
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2356543.png)
![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dimethylphenyl)methanone](/img/structure/B2356545.png)
![Tert-butyl N-[(3-bromo-6-chloropyridin-2-yl)methyl]carbamate](/img/structure/B2356547.png)
